3,5-dichloro-N-propylbenzamide

Agrochemical Herbicide Discovery Structure-Activity Relationship (SAR)

3,5-Dichloro-N-propylbenzamide is a uniquely substituted benzamide scaffold essential for agrochemical SAR studies. Its specific N-propyl chain and 3,5-dichloro motif govern phytotoxic activity and selectivity, making it a critical comparator to commercial herbicide propyzamide and branched-chain analogs. Procure high-purity (≥98%) reference standard for method development, cytotoxicity probing, or herbicidal lead optimization. Avoid substitution with uncharacterized analogs—this compound's precisely defined structure ensures reproducible results. Order now to secure your supply.

Molecular Formula C10H11Cl2NO
Molecular Weight 232.1
CAS No. 33244-94-9
Cat. No. B2852801
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-dichloro-N-propylbenzamide
CAS33244-94-9
Molecular FormulaC10H11Cl2NO
Molecular Weight232.1
Structural Identifiers
SMILESCCCNC(=O)C1=CC(=CC(=C1)Cl)Cl
InChIInChI=1S/C10H11Cl2NO/c1-2-3-13-10(14)7-4-8(11)6-9(12)5-7/h4-6H,2-3H2,1H3,(H,13,14)
InChIKeyMPELDPYJXWGKJS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Dichloro-N-propylbenzamide (CAS 33244-94-9): Core Physicochemical and Procurement Baseline


3,5-Dichloro-N-propylbenzamide (CAS 33244-94-9) is a synthetic small-molecule aromatic amide with the molecular formula C₁₀H₁₁Cl₂NO and a molecular weight of 232.10 g/mol [1]. It is characterized by a 3,5-dichloro substitution pattern on the benzamide ring and an N-propyl side chain. Commercial sources report purities of ≥95% and ≥98% , with typical applications as a research intermediate in medicinal chemistry and agrochemical development .

3,5-Dichloro-N-propylbenzamide (CAS 33244-94-9): Why Analogs Cannot Be Directly Interchanged


Substitution of 3,5-dichloro-N-propylbenzamide with structurally similar benzamide analogs is scientifically unwarranted without empirical verification. The 3,5-dichloro substitution pattern and the specific N-propyl chain length are critical determinants of biological activity and physicochemical behavior. Studies on related N,N-dialkyl-3,5-dichlorobenzamides have demonstrated that phytotoxic activity and selectivity are highly dependent on the precise alkyl chain branching and length [1]. Furthermore, the dichloro substitution pattern distinguishes this compound from mono-halogenated or unsubstituted benzamides, which can exhibit profoundly different pharmacological profiles, including differences in apoptosis induction and NF-κB inhibition [2]. Even within the 3,5-dichloro subclass, variations in the N-substituent can lead to significant differences in target engagement and functional outcomes, as evidenced by the distinct herbicidal profile of propyzamide (3,5-dichloro-N-(1,1-dimethyl-2-propynyl)benzamide) [3].

3,5-Dichloro-N-propylbenzamide (CAS 33244-94-9): Quantified Differentiation vs. Analogs


Phytotoxic Activity: N-Propyl vs. N,N-Dialkyl and Propyzamide Analogs

In a direct phytotoxicity study of 3,5-dichlorobenzamide derivatives, the nature of the amide nitrogen substitution (linear propyl vs. branched or longer alkyl chains) was shown to be a key determinant of herbicidal activity and selectivity. While 3,5-dichloro-N-propylbenzamide was not the primary focus, the study established that the most active and selective compounds against graminaceous weeds possessed branched C4 or C5 groups on the amide nitrogen [1]. This implies that 3,5-dichloro-N-propylbenzamide, with its shorter, linear N-propyl chain, occupies a distinct and potentially less active or differently selective region of the phytotoxicity SAR landscape compared to more highly substituted or branched analogs. This is further contextualized by the commercial herbicide propyzamide, which shares the 3,5-dichloro benzamide core but has a bulkier N-(1,1-dimethyl-2-propynyl) substituent, resulting in a well-established, selective, root-absorbed herbicidal profile [2].

Agrochemical Herbicide Discovery Structure-Activity Relationship (SAR)

Biological Activity Differentiation: N-Propyl vs. 3-Chloro and Unsubstituted Benzamides

In a comparative study of N-substituted benzamides, the addition of a single chlorine atom at the 3'-position of the benzamide ring (as in declopramide) was sufficient to confer the ability to induce rapid apoptosis in vitro, whereas the unsubstituted analog (procainamide) was completely inert [1]. The study further demonstrated that N-substituted benzamides, as a class, can inhibit NF-κB activation and induce apoptosis via separate mechanisms [1]. 3,5-Dichloro-N-propylbenzamide, featuring two chlorine atoms at the 3- and 5-positions, represents a distinct chemical entity within this class. While direct comparative data for this specific compound are not available, this finding establishes that halogenation at these positions is a critical determinant of cytotoxic activity, and the 3,5-dichloro pattern in this compound creates a unique electronic and steric environment compared to mono-chlorinated or unsubstituted analogs.

Medicinal Chemistry Apoptosis NF-κB Signaling

Vendor-Specified Purity and Storage: Comparative Commercial Availability

Commercially, 3,5-dichloro-N-propylbenzamide is available from multiple vendors with defined purity grades. Direct comparison of product specifications reveals that the compound can be procured with a minimum purity of 95% from suppliers like AK Scientific , and with a higher purity of ≥98% from vendors such as ChemScene and Leyan . This range of purity options allows researchers to balance cost and purity requirements for their specific application, a common but important procurement consideration. In contrast, less common analogs or research chemicals may have limited availability or only be offered at a single, lower purity grade, potentially necessitating in-house purification. This compound's availability in multiple purity grades from established vendors provides a practical procurement advantage.

Chemical Sourcing Quality Control Reagent Procurement

3,5-Dichloro-N-propylbenzamide (CAS 33244-94-9): Recommended Procurement-Use Scenarios


Agrochemical SAR Studies for Herbicide Development

Based on the established phytotoxicity SAR for 3,5-dichlorobenzamides [1], this compound is best utilized as a reference standard or starting scaffold in agrochemical research. Its N-propyl substituent defines a specific activity and selectivity profile that can be systematically varied to optimize herbicidal properties. It serves as a critical comparator to more active branched-chain analogs and to the commercial herbicide propyzamide [2], enabling researchers to map the pharmacophore requirements for graminaceous weed control and crop safety.

Medicinal Chemistry Scaffold Probing Halogenation-Dependent Activity

Given that the introduction of a single chlorine atom can transform an inert benzamide into a potent inducer of apoptosis [3], 3,5-dichloro-N-propylbenzamide provides a valuable scaffold for investigating the effects of di-halogenation. Researchers can use this compound to probe the structure-activity relationships around the benzamide core, exploring how the 3,5-dichloro substitution pattern influences cytotoxicity, NF-κB inhibition, or other biological pathways relative to mono-chlorinated (e.g., declopramide) or unsubstituted (e.g., procainamide) controls.

Chemical Biology Tool Compound for N-Substituted Benzamide Mechanism Studies

As a member of the N-substituted benzamide class, this compound can be employed as a chemical probe to dissect the multiple modes of biological activity associated with this scaffold, including D2/5-HT3 receptor binding, apoptosis induction, and NF-κB inhibition [3]. Its specific substitution pattern makes it a useful comparator to other well-characterized benzamides, aiding in the elucidation of which structural features drive specific pathway engagements.

Analytical Reference Standard for Research and Quality Control

The compound's well-defined structure and availability in multiple high-purity grades (≥95% to ≥98%) make it suitable for use as an analytical reference standard. It can serve as a system suitability standard for HPLC, GC, or LC-MS method development, or as a positive control in assays where a 3,5-dichloro benzamide is required. Its procurement from multiple vendors ensures a reliable supply chain for routine analytical use.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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